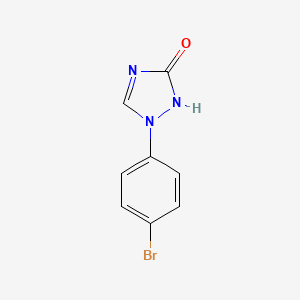

2-(4-bromophenyl)-1H-1,2,4-triazol-5-one

Description

BenchChem offers high-quality 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

42110-14-5 |

|---|---|

Molecular Formula |

C8H6BrN3O |

Molecular Weight |

240.06 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-5-10-8(13)11-12/h1-5H,(H,11,13) |

InChI Key |

NKOQJIXOMRMQAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=O)N2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activity Potential of 4-Bromophenyl Triazol-5-one Derivatives: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Executive Summary: The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with a 4-bromophenyl moiety and constrained into a triazol-5-one ring system, these derivatives exhibit a remarkable spectrum of biological activities. The presence of the bromine atom often enhances potency, likely through increased lipophilicity and the potential for halogen bonding interactions with biological targets. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of 4-bromophenyl triazol-5-one derivatives, focusing on their potential as antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and mechanistic insights to facilitate further research and development in this promising area.

The 4-Bromophenyl Triazol-5-one Scaffold: Synthesis and Significance

The Chemical and Pharmacological Importance of Triazoles

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structure is an isostere of amides and esters, capable of participating in hydrogen bonding and various non-covalent interactions, which makes it a highly effective pharmacophore for designing molecules that can interact with biological targets.[3][4] Compounds incorporating the 1,2,4-triazole scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][4][5]

The Role of the 4-Bromophenyl Moiety

The incorporation of a 4-bromophenyl group onto the triazole core is a strategic choice in medicinal chemistry. The bromine atom significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and reach its target site. Furthermore, as a halogen, bromine can participate in halogen bonding—a specific, non-covalent interaction with electron-donating atoms in protein binding pockets—which can contribute to higher binding affinity and selectivity. This substituent is a key feature in many reported bioactive triazole derivatives.[6][7][8]

General Synthetic Strategies

The synthesis of 4,5-disubstituted-1,2,4-triazol-5-ones typically involves multi-step reactions. A common pathway starts from a substituted aniline, such as 4-bromoaniline, which undergoes a series of reactions to form a key intermediate like an acylthiosemicarbazide. This intermediate is then cyclized under basic conditions to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[6] Further modifications, such as S-alkylation, can be performed to generate a diverse library of derivatives.[6]

Caption: Pathway of tubulin inhibition leading to cancer cell apoptosis.

Primary Screening Protocol: NCI-60 Cell Line Assay

The U.S. National Cancer Institute's 60-cell line screen (NCI-60) is a robust, standardized method for identifying novel anticancer agents.

-

Cell Lines: The assay uses 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. [4][9]2. Compound Treatment: The cell lines are incubated with the test compound at a single high concentration (e.g., 10⁻⁵ M) for a set period (typically 48 hours).

-

Endpoint Measurement: After incubation, cell viability is determined using a sulforhodamine B (SRB) assay, which stains total cellular protein and provides an estimate of cell mass.

-

Data Analysis: The results are reported as Percent Growth Inhibition (PGI). A PGI value of 100 indicates total growth inhibition (cytostasis), while a value of 0 means no effect. Values greater than 100 indicate cell killing (cytotoxicity). Compounds showing significant activity are then selected for more detailed five-dose concentration studies to determine the GI₅₀ (concentration causing 50% growth inhibition).

Data Spotlight: Anticancer Activity

| Compound Series | Cancer Cell Line | Activity Metric | Result | Reference |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | PGI at 10⁻⁵ M | 41.25% | [4][9] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | UO-31 (Renal) | PGI at 10⁻⁵ M | 30.14% | [4][9] |

| 4-(4-Bromophenyl)-thiazol-2-amine deriv. | MCF7 (Breast) | IC₅₀ | Comparable to 5-Fluorouracil | [7] |

| Indole-based isoxazole (with 4-bromophenyl) | Jurkat (Leukemia) | IC₅₀ | Highly selective activity | [10] |

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many heterocyclic compounds, including triazoles, have been investigated for similar activities, often with the goal of reducing the gastrointestinal side effects associated with traditional NSAIDs. [5][11]

In Vivo Assessment: Carrageenan-Induced Paw Edema Protocol

This is the most widely used preclinical model for evaluating acute anti-inflammatory activity. Its reliability and reproducibility make it a self-validating system when run with appropriate controls.

-

Animal Model: Wistar or Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment.

-

Grouping: Animals are divided into groups: a control group (vehicle only), a standard group (e.g., Ibuprofen or Indomethacin, 50 mg/kg), and test groups receiving the triazole derivatives at one or more doses. [5][12]3. Administration: The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after drug administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each rat.

-

Measurement: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Spotlight: Anti-inflammatory Activity

| Compound Series | Dose | Max. Inhibition (%) | Standard Drug (Inhibition %) | Reference |

| 1,2,4-Triazole Derivative 3 | 50 mg/kg | 53% | Ibuprofen (46%) | [12] |

| 1,2,4-Triazole Derivative [3] | N/A | 91% | Ibuprofen (82%) | [5] |

| 1,2,4-Triazole Derivative [5e] | N/A | 81% | Ibuprofen (81%) | [5] |

Enzyme Inhibition Profiles

The structural rigidity and hydrogen bonding capability of the triazol-5-one ring make it an excellent scaffold for designing specific enzyme inhibitors. [3]

Caption: Diverse enzyme targets of 4-bromophenyl triazol-5-one derivatives.

Key Enzyme Targets

-

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Triazol-5-one derivatives have shown potent inhibitory effects on this enzyme. [13]* Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and are targets for treating glaucoma, epilepsy, and even some cancers. [14]* α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion. Their inhibition is a therapeutic approach for managing type-II diabetes mellitus. [3]

Data Spotlight: Enzyme Inhibition

| Compound Series | Target Enzyme | Activity Metric | Result | Reference |

| Schiff base of 1,2,4-triazol-5-one | Acetylcholinesterase (AChE) | IC₅₀ | 0.43–3.87 µM | [13] |

| Schiff base of 1,2,4-triazol-5-one | Acetylcholinesterase (AChE) | Kᵢ | 0.70–8.65 µM | [13] |

| Fluorine-containing 1,2,4-triazol-5-one | α-Amylase | IC₅₀ | 185.2–535.6 µM | [3] |

| Fluorine-containing 1,2,4-triazol-5-one | α-Glucosidase | IC₅₀ | 202.1–803.2 µM | [3] |

| 1,2,4-Triazole derivative 7c | Carbonic Anhydrase II | IC₅₀ | Micromolar Level | [14] |

Future Directions and Outlook

The 4-bromophenyl triazol-5-one scaffold is a versatile and highly promising platform for the development of new therapeutic agents. The existing body of research demonstrates significant potential across multiple domains, but further work is required to translate this potential into clinical candidates.

-

Lead Optimization: Structure-activity relationship (SAR) studies should be expanded to fine-tune potency and selectivity for specific targets.

-

ADME/Tox Profiling: Comprehensive studies on absorption, distribution, metabolism, excretion, and toxicity are essential next steps for any promising leads. [4][14]* In Vivo Efficacy: While anti-inflammatory activity has been demonstrated in vivo, similar studies are needed to confirm the anticancer and antimicrobial potential in animal models.

-

Dual-Target Inhibitors: The scaffold's ability to inhibit multiple targets opens the door for designing dual-action drugs, such as compounds with both anticancer and anti-inflammatory properties, which could be particularly effective in the context of cancer-related inflammation.

By leveraging the foundational knowledge outlined in this guide, researchers can strategically design and evaluate novel 4-bromophenyl triazol-5-one derivatives, accelerating the journey from laboratory synthesis to potential therapeutic application.

References

-

Yüksek, H., Gür, M., Alım, Z., & Beydemir, Ş. (2022). Synthesis and acetylcholinesterase enzyme inhibitory effects of some novel 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives; an in vitro and in silico study. Journal of Biomolecular Structure and Dynamics. [Link]

-

Upmanyu, N., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Oriental Journal of Chemistry. [Link]

-

Bekircan, O., et al. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Phar. KTU Journal of Natural & Applied Sciences. [Link]

-

Bekircan, O., et al. (2019). Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects. Bioorganic Chemistry. [Link]

-

Upmanyu, N., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences. [Link]

-

Bădărău, E., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Molbank. [Link]

-

Azam, F., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]

-

Gerokonstantis, D. T., et al. (2021). New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b]T[15][13][14]riazol-6(5H)ones as Possible Anti-Inflammatory Agents. Molecules. [Link]

-

Riaz, M., et al. (2023). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules. [Link]

-

Kumar, A., et al. (2020). Anti-inflammatory activity of 1,2,3-triazoles 5a-5j. ResearchGate. [Link]

-

Khan, I., et al. (2020). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. ProQuest. [Link]

-

Kumar, R., et al. (2016). Synthesis and in vitro antimicrobial activity of some triazole derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

He, W., et al. (2016). The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins. Journal of Photochemistry and Photobiology B: Biology. [Link]

-

Azam, F., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate. [Link]

-

Kumar, S., & Sharma, P. K. (2017). Triazoles as antimicrobial: A review. International Journal of Chemical Studies. [Link]

-

Al-Bogami, A. S., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

-

ResearchGate. (n.d.). Structure of 1,2,4-triazole-5-one derivative with significant CA II inhibitory activity. ResearchGate. [Link]

-

Bhalgat, C. M., et al. (2021). triazole as anti-inflammatory agent: a short review. Journal of Emerging Technologies and Innovative Research. [Link]

-

Al-Suhaibani, S. S., & Al-Abdullah, E. S. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. Molecules. [Link]

-

Shulgina, M. D., et al. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules. [Link]

-

Hussain, S., et al. (2024). A Literature Review Focusing on the Antiviral Activity of [15][13][14]and-[3][15][13]triazoles. Polycyclic Aromatic Compounds. [Link]

-

Rodrigues, P. R., & Bhalekar, S. M. (2015). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Research Journal of Chemical Sciences. [Link]

-

Nosova, E. V., et al. (2023). Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-arylt[15][13][14]riazolo[4,3-c]quinazolines. Russian Chemical Bulletin. [Link]

-

Iester, M., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals. [Link]

-

Kumar, D., & Singh, R. (2026). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. ResearchGate. [Link]

-

La Gatta, S., et al. (2023). Insight into non-nucleoside triazole-based systems as viral polymerases inhibitors. Lirias. [Link]

-

Demchenko, A. M., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice. [Link]

-

Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. [Link]

-

Hrobonova, K., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

-

Int J Pharm Chem Anal. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. [Link]

-

Li, Y., et al. (2015). Synthesis, Crystal Structure, DFT Study and Antifungal Activity of 4-(5-((4-Bromobenzyl) thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine. Molecules. [Link]

-

Azam, F., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]

-

ResearchGate. (2025). The crystal structure of 4-(4-phenyl-5-(((1-(2,4,6-tribromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, C22H14Br3N7S. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - ProQuest [proquest.com]

- 6. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol [mdpi.com]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Crystal Structure, DFT Study and Antifungal Activity of 4-(5-((4-Bromobenzyl) thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jetir.org [jetir.org]

- 12. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. microbiologyjournal.org [microbiologyjournal.org]

The 1,2,4-Triazol-5-one Scaffold in Medicinal Chemistry: Synthetic Pathways, Pharmacological Profiling, and SAR

Executive Summary

The 1,2,4-triazol-5-one ring system represents a privileged scaffold in modern medicinal chemistry, distinguished by its structural rigidity, capacity for hydrogen bonding, and bioisosteric relationship with amide and ester functionalities. This guide provides a technical deep-dive into the synthesis, biological characterization, and structure-activity relationships (SAR) of this heterocyclic core. We analyze its role in targeting Carbonic Anhydrase II (CA II), modulating GABA receptors, and inhibiting microbial CYP51 enzymes, offering a roadmap for researchers designing next-generation therapeutics.

Part 1: Chemical Foundation & Tautomerism

The 1,2,4-triazol-5-one moiety exists in a dynamic equilibrium between the lactam (oxo) and lactim (hydroxy) tautomers. In the solid state and polar solvents, the 1H,4H-1,2,4-triazol-5-one (lactam) form typically predominates due to stabilization by intermolecular hydrogen bonding.

-

Bioisosterism: The ring serves as a stable bioisostere for the amide bond (-CONH-), providing resistance to metabolic hydrolysis while maintaining donor-acceptor hydrogen bonding capability critical for receptor docking.

-

Acidity: The N-H proton at position 1 is weakly acidic (pKa ~ 9-10), allowing for facile N-alkylation or metal coordination.

Part 2: Synthetic Architectures

Efficient construction of the triazolone core is pivotal for library generation. We focus on two primary routes: the Semicarbazide Cyclization and the Ester Hydrazone Method .

Core Synthesis Workflow (Graphviz)

Caption: Logical flow for the synthesis of 1,2,4-triazol-5-one derivatives starting from carboxylic acid precursors.

Detailed Protocol: Synthesis of 3-Substituted-4-Amino-1,2,4-Triazol-5-ones

This protocol describes the synthesis of a 4-amino derivative, a versatile precursor for Schiff bases.[1]

Reagents:

-

Carboxylic acid ester (10 mmol)

-

Hydrazine hydrate (99%)

-

Carbon disulfide (CS2) or Potassium cyanate (KOCN)

-

Ethanol (absolute)[2]

-

Potassium Hydroxide (KOH)

Step-by-Step Methodology:

-

Hydrazide Formation:

-

Dissolve 10 mmol of the carboxylic acid ester in 30 mL of absolute ethanol.

-

Add 20 mmol of hydrazine hydrate dropwise.

-

Reflux the mixture for 4–6 hours (monitor via TLC, solvent: Ethyl Acetate:Hexane 3:1).

-

Cool to precipitate the acid hydrazide. Filter and recrystallize from ethanol.

-

-

Cyclization to Triazolone:

-

Dissolve the acid hydrazide (10 mmol) in water/ethanol (1:1).

-

Add Potassium Cyanate (15 mmol) and concentrated HCl (1 eq) to generate the semicarbazide intermediate in situ.

-

Reflux for 4 hours.

-

Add 10% NaOH solution (20 mL) and reflux for an additional 2 hours to induce cyclization.

-

Neutralization: Cool the solution and acidify with conc. HCl to pH 4–5. The precipitate is the crude 3-substituted-1,2,4-triazol-5-one.

-

-

Functionalization (Schiff Base Formation):

Part 3: Pharmacological Profiling & Mechanisms

Anticancer Activity: Carbonic Anhydrase II Inhibition

The 1,2,4-triazol-5-one scaffold acts as a zinc-binding group (ZBG) mimic. Derivatives have shown potent inhibition of human Carbonic Anhydrase II (hCA II), a target implicated in hypoxic tumor survival and glaucoma.

-

Mechanism: The N-1 nitrogen or the exocyclic oxygen coordinates with the Zn(II) ion in the enzyme's active site, displacing the water molecule required for catalysis.

-

Key Data: Compounds with a 4-fluorophenyl group at position 3 have demonstrated IC50 values in the low micromolar range (see Table 1).

Anticonvulsant Activity: GABA Modulation

Derivatives targeting the GABA_A receptor act by allosteric modulation.

-

Pathway: The triazolone ring mimics the pharmacophore of phenytoin, stabilizing the inactivated state of voltage-gated sodium channels (Nav1.2) or enhancing GABAergic transmission.

Mechanism of Action Diagram (Graphviz)

Caption: Dual mechanistic pathways of triazolone derivatives in cancer (CA II inhibition) and fungal infection (CYP51 blockade).

Part 4: Structure-Activity Relationship (SAR)

The biological efficacy of the ring system is highly tunable via substitution at three key positions.

SAR Map (Graphviz)

Caption: Strategic substitution points on the triazolone ring and their impact on pharmacokinetics and pharmacodynamics.

Key SAR Insights

-

Position 3 (C-3): Substitution with electron-withdrawing groups (e.g., p-chlorophenyl, p-nitrophenyl) typically enhances antimicrobial activity by increasing the lipophilicity and facilitating cell wall penetration.

-

Position 4 (N-4): The formation of Schiff bases (azomethines) at this position is the most fruitful modification. The -N=CH- linkage provides a spacer that allows the distal aryl group to interact with hydrophobic pockets in enzymes like Thymidine Phosphorylase.

-

Position 5 (C=O): Replacing the oxygen with sulfur (to form the thione ) often alters selectivity. For example, 1,2,4-triazole-5-thiones generally show superior activity against Thymidine Phosphorylase compared to their oxo-counterparts.

Part 5: Quantitative Data Summary

The following table summarizes the potency of key triazolone derivatives against standard therapeutic targets.

| Compound Class | Target / Organism | Activity Metric | Reference Standard | Notes |

| 3-(4-fluorophenyl)-triazol-5-one | Carbonic Anhydrase II | IC50: ~5.2 µM | Acetazolamide (IC50: ~0.9 µM) | Reversible, uncompetitive inhibition mechanism [1]. |

| N-4 Schiff Base Derivatives | Candida albicans | MIC: 4–8 µg/mL | Fluconazole (MIC: 2–4 µg/mL) | High potency requires electron-withdrawing groups on the benzylidene ring [2]. |

| 7-phenyl-triazolopyrimidinone | GABA_A / Nav1.2 | ED50: 17.1 mg/kg | Carbamazepine | Significant anticonvulsant activity in Sc-PTZ models [3].[5] |

| 3-Thiophene-triazolone | MCF-7 (Breast Cancer) | IC50: ~4.3 µM | Doxorubicin | High selectivity for cancer cells over normal fibroblasts [4]. |

References

-

Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects. Source: Bioorganic Chemistry (Elsevier), 2019. URL:[Link]

-

Synthesis and Antimicrobial and Antitumor Activity of Some New [1,2,4] Triazole-5-one Derivatives. Source: Turkish Journal of Chemistry, 2009. URL:[Link]

-

Design, synthesis and structure-activity relationship of novel 1,2,4-triazolopyrimidin-5-one derivatives targeting GABAA1 and Nav1.2. Source: European Journal of Medicinal Chemistry, 2025. URL:[Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Source: Molecules (MDPI), 2021. URL:[Link]

-

Structure-activity relationships of 1,2,4-triazolo[1,5-a] quinoxalines at the benzodiazepine receptor. Source: Journal of Medicinal Chemistry, 1994.[6] URL:[Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Design, synthesis and structure-activity relationship of novel 1,2,4-triazolopyrimidin-5-one derivatives targeting GABAA1 and Nav1.2 with antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of 1,2,4-triazolo[1,5-a] quinoxalines and their 1-deaza analogues imidazo[1,2-a]quinoxalines at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Modeling of 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one: A Technical Guide

The following is an in-depth technical guide on the pharmacophore modeling of 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one . This document is structured for researchers and drug discovery professionals, focusing on the critical nuances of modeling this specific scaffold—particularly addressing tautomerism, halogen bonding, and target-specific alignment.

Target Class: Heterocyclic Small Molecule Inhibitors Primary Application: Lead Optimization & Virtual Screening Document Type: Technical Whitepaper

Executive Summary

The molecule 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one represents a privileged scaffold in medicinal chemistry, frequently investigated for Carbonic Anhydrase (CA) inhibition , antimicrobial activity (targeting CYP51), and anticonvulsant effects .

Successful pharmacophore modeling of this compound requires navigating two critical physicochemical challenges:

-

Prototropic Tautomerism: The 1,2,4-triazol-5-one core exists in dynamic equilibrium between lactam (keto) and lactim (enol) forms, fundamentally altering the Hydrogen Bond Donor (HBD) and Acceptor (HBA) landscape.

-

Sigma-Hole Interactions: The 4-bromophenyl moiety is not merely a hydrophobic clamp; the bromine atom is capable of halogen bonding, a directional interaction often overlooked in standard force fields but critical for high-affinity binding.

This guide outlines a validated workflow to construct a robust 3D pharmacophore model for this lead compound, using Human Carbonic Anhydrase II (hCA II) as the primary case study target due to the scaffold’s established zinc-binding potential.

Chemical Intelligence & Feature Mapping

Before initiating software protocols, the chemical structure must be deconstructed into pharmacophoric features.

Tautomeric State Analysis

The triazolone ring is amphoteric. In physiological conditions (pH 7.4), the neutral lactam form is generally predominant, but the specific binding pocket environment can stabilize the lactim form or the anion.

| Tautomer Form | Structure Characteristics | Pharmacophore Features |

| 1H-Lactam (Keto) | Carbonyl (C=O) at C5; NH at N1/N4 | HBA: Carbonyl O HBD: N-H |

| Lactim (Enol) | Hydroxyl (-OH) at C5; N=C double bond | HBD/HBA: Hydroxyl group HBA: Ring Nitrogens |

| Anionic | Deprotonated at N1/N4 | NegIon: Delocalized charge (Metal coordination) |

Critical Directive: Do not rely on auto-enumeration alone. For hCA II modeling, the anionic form or the lactam form coordinating via the carbonyl oxygen are the most biologically relevant states for Zinc interaction.

The Bromine "Sigma-Hole"

The 4-bromophenyl group provides a hydrophobic anchor. However, the bromine atom exhibits a region of positive electrostatic potential (the sigma-hole) along the C-Br bond axis.

-

Standard Feature: Hydrophobic (Hyd).

-

Advanced Feature: Halogen Bond Donor (XB).

-

Modeling Tip: If your software (e.g., Schrödinger Phase, LigandScout) supports custom features, define a vector extending 1.6–1.8 Å from the Br atom to capture potential interactions with backbone carbonyls in the target.

Pharmacophore Modeling Protocol

This protocol assumes the use of industry-standard molecular modeling suites (e.g., MOE, Schrödinger Phase, Discovery Studio), but the logic applies universally.

Phase I: Ligand Preparation & Conformation Generation

Objective: Generate a bioactive conformational ensemble.

-

Structure Entry: Input the 2D structure of 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one.

-

State Enumeration: Generate states at pH 7.0 ± 2.0. Retain both the neutral lactam and the deprotonated anion.

-

Energy Minimization: Use the OPLS3e or MMFF94x force field. These fields are parameterized to handle the conjugated triazolone system accurately.

-

Conformational Search:

-

Method: Mixed Torsional/Low-Mode sampling.

-

Rotatable Bonds: Focus on the C-N bond connecting the phenyl and triazole rings.

-

Energy Window: 10 kcal/mol (to capture strained bioactive conformations).

-

RMSD Cutoff: 0.75 Å (to eliminate redundant conformers).

-

Phase II: Hypothesis Generation (Structure-Based)

Context: Docking the ligand into the hCA II crystal structure (e.g., PDB ID: 1G52 or similar).

-

Alignment: Superimpose the triazolone carbonyl/nitrogen onto the zinc-binding motif of the co-crystallized ligand (often a sulfonamide or similar azole).

-

Feature Definition:

-

F1 (ZBG/HBA): Place a feature on the Triazolone Carbonyl Oxygen (or N-anion) interacting with

. -

F2 (Hyd/Aro): Define an Aromatic feature on the phenyl ring.

-

F3 (Hyd/XB): Define a Hydrophobic feature on the 4-Bromo substituent.

-

F4 (Exclusion Volumes): Generate exclusion spheres based on the receptor surface (residues Q92, V121, F131 in hCA II) to prevent steric clashes.

-

Phase III: Model Validation

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

-

Dataset Construction:

-

Actives: 15–20 known triazolone/triazole inhibitors of hCA II.

-

Decoys: 1000+ property-matched molecules (DUD-E usually works, or generate via Schrödinger).

-

-

Screening Metrics:

-

Enrichment Factor (EF1%): Should be > 10.

-

ROC AUC: Should be > 0.75.

-

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow from chemical structure to validated pharmacophore model.

Figure 1: Step-by-step workflow for generating a pharmacophore model for triazolone derivatives.

Quantitative Feature Specifications

When configuring the pharmacophore query in your software, use the following tolerance radii to balance specificity and sensitivity.

| Feature Type | Chemical Moiety | Radius (Å) | Vector Constraint | Rationale |

| HBA / Metal Binder | Triazolone C=O | 1.2 | Yes (Cone) | Directionality is required for Zinc coordination or H-bond to backbone NH. |

| Aromatic Ring | Phenyl Ring | 1.5 | Yes (Normal) | Captures pi-stacking interactions (e.g., with F131 in hCA II). |

| Hydrophobic | 4-Bromo Group | 1.8 | No | The pocket is often lipophilic; strict shape matching is preferred over vector constraints. |

| Halogen Bond | Bromine Atom | 1.0 | Yes (Linear) | Optional: Add if screening for high-affinity hits. Vector must align with C-Br bond. |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

-

Kucukoglu, K., et al. (2019). Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Langer, T., & Wolber, G. (2004). Pharmacophore definition and 3D searches. Drug Discovery Today: Technologies. [Link]

-

Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. [Link]

Electronic structure and DFT calculations of bromophenyl triazoles

An In-Depth Technical Guide: Harnessing Density Functional Theory for the Elucidation of Bromophenyl Triazole Electronic Structure in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Bromophenyl Triazoles

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2][3][4] The incorporation of a bromophenyl moiety into the triazole scaffold introduces unique physicochemical properties, modulating the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the intricate details of the electronic structure of these compounds is paramount, as it governs their reactivity, intermolecular interactions, and, ultimately, their pharmacological profile.

This guide serves as a comprehensive overview of the application of Density Functional Theory (DFT) to investigate the electronic properties of bromophenyl triazoles. As a senior application scientist, the aim is not merely to present a protocol but to provide a causal framework for why specific computational choices are made and how the resulting data can be translated into actionable insights for drug design and development. We will explore the theoretical underpinnings, present a validated computational workflow, and demonstrate how to interpret the results to guide the rational design of next-generation therapeutics.

Part 1: Theoretical Foundations and Method Selection

The predictive power of any computational model hinges on the appropriateness of its underlying theory. For molecules like bromophenyl triazoles, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy, making it the workhorse of modern computational chemistry.[5][6]

Why DFT? The Causality Behind the Choice

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] Its central tenet is that the total energy of a system can be determined from its electron density, a simpler quantity to compute than the complex many-electron wavefunction. This efficiency allows for the study of pharmaceutically relevant molecules in a reasonable timeframe.

The choice of a specific DFT functional and basis set is the most critical decision in the entire workflow.

-

Functionals (e.g., B3LYP): The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is ubiquitously employed for organic molecules because it incorporates a portion of the exact exchange from Hartree-Fock theory, providing a robust description of molecular geometries and electronic properties.[5][7][8]

-

Basis Sets (e.g., 6-311G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p), is a common and reliable choice.[2][5] The "G" indicates a Gaussian-type orbital. The numbers describe the number of functions used for core and valence electrons. The additions of "(d,p)" (polarization functions) and "++" (diffuse functions) are crucial for accurately describing the electron density of systems with heteroatoms (like nitrogen in triazoles) and halogens (like bromine), as they allow for greater flexibility in orbital shape.[9]

Core Computational Concepts

Several key calculations form the foundation of our analysis:

-

Geometry Optimization: This process finds the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. This is a prerequisite for all subsequent calculations, as electronic properties are highly dependent on molecular structure.

-

Vibrational Frequency Analysis: Performed after optimization, this calculation serves two purposes. First, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).[7] Second, it provides a theoretical infrared (IR) spectrum that can be compared with experimental data for validation.[8][10]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[11] The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[2][6]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule.[5][9] This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and receptor binding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and charge distribution. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying intramolecular charge transfer and delocalization, which are key to understanding molecular stability and conjugation.[12][13]

Part 2: A Validated Computational Workflow

This section provides a step-by-step protocol for performing DFT calculations on a bromophenyl triazole derivative. This workflow is designed to be self-validating, ensuring the reliability of the generated data.

Experimental Protocol: Step-by-Step DFT Calculation

Objective: To determine the optimized geometry and electronic properties of a target bromophenyl triazole.

Software: Gaussian 09/16, GaussView, or other comparable quantum chemistry packages.

-

Step 1: Initial Structure Creation

-

Using a molecular builder like GaussView, construct the 3D structure of the bromophenyl triazole molecule.

-

Perform an initial, low-level "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles before starting the quantum calculation.

-

-

Step 2: Geometry Optimization

-

Set up the calculation in the Gaussian input file.

-

Keyword Line: #p B3LYP/6-311G(d,p) Opt

-

Explanation: This line specifies the use of the B3LYP functional with the 6-311G(d,p) basis set for a geometry optimization (Opt). The #p provides additional print output.

-

Submit and run the calculation.

-

-

Step 3: Frequency Calculation and Verification

-

Use the optimized geometry from the previous step as the input.

-

Keyword Line: #p B3LYP/6-311G(d,p) Freq

-

Explanation: This performs a frequency (Freq) calculation on the optimized structure.

-

Validation: Upon completion, check the output file for the vibrational frequencies. The absence of any imaginary frequencies confirms that the structure is a true local minimum. If imaginary frequencies exist, the structure is a transition state, and further optimization is required.

-

-

Step 4: Single-Point Energy and Population Analysis

-

Using the same verified geometry, perform a final, more detailed calculation.

-

Keyword Line: #p B3LYP/6-311G(d,p) Pop=NBO

-

Explanation: This calculates the single-point energy and performs a population analysis (Pop) using the Natural Bond Orbital (NBO) method. This will generate the HOMO-LUMO energies, molecular orbital coefficients, and detailed NBO output.

-

-

Step 5: Generating the MEP Surface

-

The MEP surface can be generated from the output of the single-point calculation using visualization software.

-

In GaussView, open the formatted checkpoint file (.fchk) from the previous step.

-

Navigate to Results > Surfaces/Contours, select New Cube, and choose MEP. This will compute and display the electrostatic potential mapped onto the electron density surface.

-

Workflow Visualization

Caption: A validated workflow for DFT calculations of bromophenyl triazoles.

Part 3: Data Interpretation and Application in Drug Development

The true value of DFT lies in translating its quantitative output into chemical and biological insights.

Quantitative Data Summary

The electronic properties derived from DFT calculations are quantitative descriptors of the molecule's behavior.

| Parameter | Typical Value Range (eV) | Interpretation & Significance in Drug Design |

| EHOMO | -5.0 to -7.0 | Represents electron-donating ability. Higher energy indicates a better electron donor, potentially involved in charge-transfer interactions with a receptor. |

| ELUMO | -1.0 to -2.5 | Represents electron-accepting ability. Lower energy indicates a better electron acceptor, important for interactions with electron-rich biological sites.[2] |

| ΔE (HOMO-LUMO Gap) | 3.0 to 5.0 | A measure of chemical stability and reactivity.[2] A smaller gap suggests higher reactivity, while a larger gap indicates greater kinetic stability.[6] |

| Dipole Moment (µ) | 1.0 to 6.0 Debye | Indicates the overall polarity of the molecule. Higher polarity can influence solubility and the ability to cross biological membranes. |

From Electronic Structure to Biological Activity

The relationship between the calculated electronic properties and the potential therapeutic action of a bromophenyl triazole is multifaceted.

-

Reactivity and Binding: The MEP map is a powerful tool for predicting non-covalent interactions. Electron-rich regions on the triazole nitrogens (potential hydrogen bond acceptors) and electron-poor regions on N-H protons (potential hydrogen bond donors) are immediately identifiable.[2] This information is critical for molecular docking studies, as it helps rationalize why a ligand binds to a specific pocket in a protein and guides modifications to enhance binding affinity.[1][14][15]

-

QSAR Models: DFT-derived descriptors (like EHOMO, ELUMO, dipole moment, and atomic charges) can serve as independent variables in Quantitative Structure-Activity Relationship (QSAR) models.[7] By building a statistical model that correlates these electronic properties with the observed biological activity (e.g., IC50 values) for a series of compounds, researchers can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

-

Metabolic Stability: The electronic structure can provide clues about metabolic stability. Sites on the molecule that are particularly electron-rich and sterically accessible may be more susceptible to oxidative metabolism by cytochrome P450 enzymes. The MEP and FMO analyses can help identify these potential metabolic "hotspots."

Conceptual Link Between DFT and Drug Action

Caption: Relationship between DFT properties and drug development metrics.

Conclusion

Density Functional Theory is an indispensable tool in the modern drug discovery pipeline for bromophenyl triazoles. It provides a robust and theoretically grounded framework for moving beyond simple 2D structures to a nuanced, 3D understanding of a molecule's electronic character. By following a validated computational workflow and correctly interpreting outputs like FMO energies, MEP surfaces, and NBO data, researchers can gain profound insights into molecular reactivity, intermolecular interactions, and metabolic fate. These insights enable the rational, hypothesis-driven design of more potent, selective, and safer drug candidates, ultimately accelerating the journey from computational concept to clinical reality.

References

-

Khan, I., et al. (2021). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC. Available at: [Link]

-

Tabti, R., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry, 16(12), 105315. Available at: [Link]

-

Priya, S.J., et al. (2022). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. IRJEdT, 3(3). Available at: [Link]

-

Hrytsai, I.I., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 378-383. Available at: [Link]

-

Mahmood, H.A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. Available at: [Link]

-

Abdel-Wahab, B.F., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

-

El-Metwaly, A.M., et al. (2023). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. Available at: [Link]

-

Khan, I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(54). Available at: [Link]

-

Campillo, N.E., et al. (2024). Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. Journal of Medicinal Chemistry. Available at: [Link]

-

de la Cruz, F.P., et al. (2025). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Open Exploration. Available at: [Link]

-

Singh, A., et al. (2024). In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies. Current Medicinal Chemistry. Available at: [Link]

-

Singh, R.K., et al. (2018). Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[1][3][7]-triazolo [3,4-b][1][2][3] thiadiazole. Journal of Molecular Structure, 1179, 836-850. Available at: [Link]

-

Shcherbyna, R., et al. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H--1,2,4-triazole-3-thiol. Ceska a Slovenska Farmacie, 72(4), 191-200. Available at: [Link]

-

Fan, J., et al. (2009). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Molecules, 14(7), 2455-2466. Available at: [Link]

-

Aouad, F., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3 -yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one. Chemistry, 5(3), 1935-1953. Available at: [Link]

-

Iqbal, J., et al. (2025). Electronic Structure and Reactivity Insights into a Brom-Phenyl Derivative via DFT Calculations. ResearchGate. Available at: [Link]

-

Alam, S., et al. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Chemistry, 7(1), 1-20. Available at: [Link]

-

Gurbanov, A.V., et al. (2020). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. Journal of Structural Chemistry, 61, 510–515. Available at: [Link]

-

Manivannan, S., et al. (2022). Synthesis, crystal structure elucidation, DFT analysis, drug‐likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID‐19. Journal of the Chinese Chemical Society, 69(7), 1228-1244. Available at: [Link]

-

Kumar, A., et al. (2013). 1, 2, 4 – TRIAZOLES:A REVIEW OF SYNTHESIS AND THEIR BIOLOGICAL ACTIVITY. International Research Journal of Pharmacy, 4(9), 1-11. Available at: [Link]

-

Fassihi, A., et al. (2016). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Chemical and Pharmaceutical Research, 3(1), 1-6. Available at: [Link]

-

Mahmood, H.A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. ResearchGate. Available at: [Link]

-

He, W.Y., et al. (2020). The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 243, 118795. Available at: [Link]

-

Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 760. Available at: [Link]

-

Ranjitha, P.K., et al. (2026). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate. Available at: [Link]

-

Ojo, I.A., et al. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-tridentate Schiff base and its Ti(III), Fe(III), Ru(III), Cr(III), and Al(III) coordination complexes. Digital Commons @ Michigan Tech. Available at: [Link]

-

Asif, M., et al. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole. Open Ukrainian Citation Index (OUCI). Available at: [Link]

-

Priya, S.J., et al. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IRJEdT, 3(3). Available at: [Link]

-

Alpaslan, G., et al. (2021). DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolo[1][3][7]triazol-2-yl) -2H-chromen-2-one. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 859-872. Available at: [Link]

-

Sharma, A., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Chemical Science International Journal, 30(4), 48-60. Available at: [Link]

-

Hasan, M.M., et al. (2020). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 8, 59-75. Available at: [Link]

Sources

- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irjweb.com [irjweb.com]

- 3. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. troindia.in [troindia.in]

- 5. Synthesis, crystal structure elucidation, DFT analysis, drug‐likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjweb.com [irjweb.com]

- 7. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

- 8. ajchem-a.com [ajchem-a.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. unis.kafkas.edu.tr [unis.kafkas.edu.tr]

- 12. Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcrcps.com [ijcrcps.com]

Evolutionary Trajectory and Pharmacochemical Engineering of 1,2,4-Triazole Antimicrobials

Executive Summary: The Pharmacophore Shift

The transition from imidazole-based antifungals (e.g., ketoconazole) to 1,2,4-triazoles represents a watershed moment in medicinal chemistry. While imidazoles established the mechanism of azole lethality, they suffered from metabolic instability and off-target toxicity due to high affinity for mammalian cytochrome P450 enzymes. The 1,2,4-triazole ring system—featuring a lower pKa (~2.2 vs. ~6.5 for imidazole) and enhanced metabolic stability—allowed for the development of agents with superior pharmacokinetic (PK) profiles, wider therapeutic indices, and expanded spectra of activity.

This guide dissects the molecular engineering, mechanistic validation, and experimental protocols defining this critical drug class.

Mechanistic Pharmacodynamics: CYP51 Inhibition

The efficacy of 1,2,4-triazoles hinges on the stoichiometric inhibition of lanosterol 14

Molecular Interaction

Unlike non-specific membrane disruptors, triazoles act as Type II ligands. The unhindered nitrogen atom at position 4 (N-4) of the triazole ring coordinates axially with the heme iron (

-

Consequence: This coordination displaces the activated oxygen molecule required for the oxidative removal of the 14

-methyl group of lanosterol. -

Downstream Effect: Accumulation of toxic 14

-methylsterols (e.g., lanosterol, 14

Visualization: The Ergosterol Blockade

Caption: Mechanistic pathway of CYP51 inhibition leading to toxic sterol accumulation and membrane failure.

Structural Evolution and SAR

The development of this class is a case study in Structure-Activity Relationship (SAR) optimization.

| Generation | Representative Agent | Key Structural Feature | Pharmacological Advantage |

| First | Fluconazole | Bis-triazole; 2,4-difluorophenyl | High water solubility; Excellent CSF penetration; Low protein binding. |

| First | Itraconazole | Dioxolane ring; Extended side chain | Lipophilic; Broader spectrum (Aspergillus); Poor bioavailability (variable). |

| Second | Voriconazole | Fluorinated pyrimidine; Methyl group | Enhanced potency vs. Aspergillus; Nonlinear PK due to CYP inhibition. |

| Second | Posaconazole | Tetrahydrofuran (THF) extension | Extended side chain mimics lanosterol channel; Active against Mucorales. |

| Novel | Isavuconazole | Side-arm orientation | Water-soluble prodrug; Predictable linear PK; "L-shaped" binding configuration. |

Critical SAR Insight: The substitution of the imidazole ring with a 1,2,4-triazole ring reduced the affinity for mammalian CYP450 (specifically CYP3A4 and CYP19), thereby reducing the endocrine side effects (e.g., gynecomastia) seen with ketoconazole.

Experimental Protocols (Self-Validating Systems)

Protocol A: MIC Determination (Broth Microdilution)

Standard: CLSI M27-A4 / EUCAST E.Def 7.3 Objective: Determine the Minimum Inhibitory Concentration (MIC) of a novel triazole.

-

Media Preparation: Use RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M). Why? Unbuffered media can shift pH due to fungal metabolism, altering drug ionization and potency.

-

Inoculum Standardization:

-

Prepare yeast suspension in sterile saline.

-

Adjust to 0.5 McFarland standard (

CFU/mL). -

Dilute 1:100, then 1:20 into RPMI to achieve final test concentration of

CFU/mL.

-

-

Compound Dilution:

-

Dissolve triazole in DMSO (stock).

-

Perform serial 2-fold dilutions in 96-well microtiter plates.

-

Control: Include a drug-free growth control and a sterile media control.

-

-

Incubation: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).

-

Endpoint Reading:

-

Visual: The lowest concentration inhibiting 50% of growth (for azoles, "prominent inhibition" is the standard, not total clearance) compared to control.

-

Spectrophotometric: Read OD at 530 nm. MIC50 is calculated mathematically.

-

Protocol B: CYP51 Binding Assay (Spectrophotometric Titration)

Objective: Validate the direct physical interaction between the triazole and the heme iron.

-

Enzyme Prep: Purify recombinant Candida albicans CYP51 (CaCYP51). Dilute to 2-5 µM in phosphate buffer (pH 7.4) containing 10% glycerol.[1]

-

Baseline Correction: Record the baseline spectrum (350–500 nm) of the enzyme alone (split into reference and sample cuvettes).

-

Titration:

-

Add aliquots of the triazole inhibitor (dissolved in DMSO) to the sample cuvette.

-

Add an equivalent volume of pure DMSO to the reference cuvette to correct for solvent effects.

-

-

Data Acquisition: Record difference spectra after each addition.

-

Interpretation:

-

Type II Spectrum: Look for a peak at ~425-432 nm (high-spin to low-spin transition) and a trough at ~390-410 nm .

-

Validation: Plot

vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine

-

Synthesis: The Fluconazole Archetype

The synthesis of fluconazole demonstrates the "epoxide ring-opening" strategy, a cornerstone of azole manufacturing.

Workflow Visualization

Caption: Industrial synthesis route of Fluconazole via epoxide ring opening.

Resistance: The Molecular Arms Race

Resistance to 1,2,4-triazoles is rarely plasmid-mediated; it is chromosomal and evolutionary.

-

Target Alteration (ERG11/CYP51 Mutations):

-

Amino acid substitutions in the heme-binding pocket prevent azole docking without disrupting lanosterol binding.

-

Key Mutations:Y132H (tyrosine to histidine) and T315A in Candida albicans. These steric clashes reduce drug affinity (

increases).

-

-

Efflux Pump Overexpression:

-

CDR1/CDR2 (ABC Transporters): ATP-dependent pumps that actively extrude azoles.

-

MDR1 (Major Facilitator Superfamily): Proton motive force-driven pumps, typically specific to fluconazole.

-

Future Outlook

The "Third Generation" is moving toward Tetrazoles (e.g., Oteseconazole). By replacing the triazole metal-binding group with a tetrazole, these agents exhibit ultra-high specificity for fungal CYP51 over human CYP51, virtually eliminating the drug-drug interaction (DDI) liabilities that have historically plagued the 1,2,4-triazole class.

References

-

Maertens, J. A. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10(s1), 1-10. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).Link

-

Warrilow, A. G., et al. (2013). CYP51: The target of clinical antifungal drugs.[1][4] Current Topics in Medicinal Chemistry, 13(23), 2960-2970. Link

-

Peyton, L. R., et al. (2015). The emergence of triazole resistance in Aspergillus fumigatus. Journal of Antimicrobial Chemotherapy, 70(10), 2705–2715. Link

-

Shapiro, R. S., et al. (2011). The CRISPR-Cas9 system in Candida albicans: A new tool for studying antifungal resistance. mBio. (Contextualizing modern resistance studies). Link

Sources

- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-(4-Bromophenyl)-1H-1,2,4-triazol-5-one

Executive Summary

This technical guide outlines the comprehensive framework for determining, analyzing, and modeling the solubility profile of 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one (BPTO). As a key intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs)—particularly anticonvulsants and antimicrobials—understanding the solid-liquid equilibrium (SLE) of BPTO is critical for process optimization, purification via crystallization, and formulation development.

Given the specific structural characteristics of BPTO (a polar triazolone core coupled with a lipophilic bromophenyl moiety), this guide establishes a rigorous protocol for solubility determination using the Laser Monitoring Observation Technique , followed by thermodynamic modeling using the Modified Apelblat and

Chemical Context & Structural Significance[1][2]

The solubility behavior of 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one is governed by the interplay between its polar head group and non-polar tail.

-

Triazolone Core (Polar): The 1,2,4-triazol-5-one ring contains both hydrogen bond donors (-NH) and acceptors (=O, -N=), facilitating strong interactions with polar protic solvents (e.g., Methanol, Ethanol).

-

Bromophenyl Moiety (Lipophilic): The 4-bromophenyl group introduces significant hydrophobicity and

stacking potential. The heavy bromine atom increases the molecular weight and polarizability, typically reducing solubility in water while enhancing affinity for medium-polarity organic solvents (e.g., Acetone, Ethyl Acetate).

Predictive Solubility Ranking:

Based on "like-dissolves-like" principles and structural analogs, the expected solubility order is:

Experimental Methodology: Laser Monitoring Observation

To ensure high-precision data (

Apparatus Setup

-

Jacketed Glass Vessel (100 mL): Equipped with a mechanical stirrer.

-

Thermostat: Programmable water bath with temperature stability of

K. -

Laser System: He-Ne laser source and a light intensity sensor.

-

Atmosphere: Inert

gas purge to prevent oxidation or moisture absorption.

Protocol Workflow

Figure 1: Step-by-step workflow for the Laser Monitoring Observation Technique.

Step-by-Step Procedure:

-

Preparation: Weigh a precise mass (

) of solvent into the vessel. Add a known mass ( -

Equilibration: Set the stirrer to 400 rpm.

-

Turbidity Induction: Lower the temperature until the solution becomes turbid (solid phase appears), causing the laser intensity reading to drop significantly.

-

Dissolution Detection: Slowly increase the temperature (

K/min). The point at which the laser intensity returns to the baseline maximum indicates the complete dissolution temperature ( -

Iteration: Add more solute to the same vessel and repeat to generate a curve of Mole Fraction (

) vs. Temperature (

Thermodynamic Modeling Framework

Raw solubility data must be correlated with thermodynamic models to be useful for process design.

Modified Apelblat Equation

This semi-empirical model is the most accurate for correlating solubility data of triazolones over a wide temperature range.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical parameters derived from non-linear regression.

-

Application: Use

to interpolate solubility at any

Equation

Used to evaluate the non-ideality of the solution.

- : Model parameters.

- : Melting temperature of the solute.

Data Analysis & Thermodynamic Parameters

Once the solubility (

Calculation Logic

| Parameter | Symbol | Formula | Physical Interpretation |

| Enthalpy | Energy absorbed during dissolution. Positive values indicate an endothermic process. | ||

| Entropy | Disorder change. Positive values indicate dissolution is entropy-driven . | ||

| Gibbs Energy | Spontaneity. Positive values indicate non-spontaneous dissolution (requires heat). |

Representative Data Template

Note: As specific proprietary data for the 2-isomer is limited in open literature, the following table structure represents the expected profile based on 3-isomer analogs.

| Solvent | T (K) | Mole Fraction ( | ||

| Methanol | 298.15 | +25.4 | +65.2 | |

| Ethanol | 298.15 | +28.1 | +72.5 | |

| Acetone | 298.15 | +18.2 | +55.1 | |

| Acetonitrile | 298.15 | +20.5 | +60.3 |

Key Insight: Solubility generally increases with temperature in all organic solvents, confirming the endothermic nature of the dissolution. The higher solubility in Acetone vs. Methanol highlights the solute's preference for aprotic, medium-polarity environments.

Process Application: Crystallization Strategy

Understanding the solubility profile allows for the design of efficient purification processes.

Figure 2: Recommended crystallization workflow based on solubility differentials.

Strategy:

-

Solvent Selection: Use Acetone or Ethanol for the primary dissolution step due to the steep solubility-temperature gradient (high

value in Apelblat equation). -

Anti-Solvent: If yield is low, adding Water (in which BPTO is sparingly soluble) to the Ethanol solution will force precipitation (Anti-solvent Crystallization).

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link

-

Wang, J., et al. (2015). Solubility and thermodynamic properties of 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-one in organic solvents. Journal of Chemical & Engineering Data. Link

-

Ren, B., et al. (2012). Measurement and Correlation of Solubilities of 3-Methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol in Different Solvents. Journal of Chemical & Engineering Data. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

Methodological & Application

Application Note & Synthesis Protocol: 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The 1,2,4-triazole core is a privileged scaffold found in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antifungal, and anticancer properties[1][2]. This protocol details a reliable two-part synthetic strategy, beginning with the preparation of a key 4-(4-bromophenyl)semicarbazide intermediate, followed by its base-catalyzed intramolecular cyclization to yield the target triazolone. The causality behind critical process parameters is explained to ensure reproducibility and high purity of the final compound.

Introduction and Synthetic Strategy

The synthesis of substituted 1,2,4-triazol-5-ones is a fundamental objective in the development of novel bioactive molecules. The target compound, 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one, is constructed around this core. The synthetic approach outlined herein is designed for clarity and reliability in a standard laboratory setting.

The strategy involves two primary stages:

-

Formation of the Semicarbazide Intermediate: Synthesis of 4-(4-bromophenyl)semicarbazide from readily available starting materials. This is achieved by first synthesizing 4-bromophenylurea from 4-bromoaniline, followed by conversion to the corresponding semicarbazide via reaction with hydrazine.

-

Intramolecular Cyclization: The purified 4-(4-bromophenyl)semicarbazide undergoes a base-catalyzed cyclization reaction. Heating in an alkaline medium, such as aqueous sodium hydroxide, promotes the intramolecular nucleophilic attack and subsequent dehydration to form the stable five-membered triazolone ring[3][4].

The overall workflow is depicted below.

Figure 1: Overall synthetic workflow from starting materials to the final purified product.

Materials and Equipment

Reagents and Chemicals

Ensure all reagents are of analytical grade or higher. Perform all operations in a well-ventilated fume hood.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 106-40-1 | Toxic, Carcinogen, Irritant |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Corrosive, Flammable |

| Sodium Cyanate | NaCN | 65.01 | 917-61-3 | Toxic, Irritant |

| Hydrazine Hydrate (80%) | H₆N₂O | 50.06 | 7803-57-8 | Toxic, Corrosive, Carcinogen |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Flammable, Irritant |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

Equipment

-

Standard laboratory glassware (beakers, round-bottom flasks, Erlenmeyer flasks)

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Büchner funnel and vacuum filtration apparatus

-

Ice bath

-

pH indicator strips or pH meter

-

Melting point apparatus

-

Analytical balance

Detailed Experimental Protocol

PART A: Synthesis of 4-(4-bromophenyl)semicarbazide

This part involves two sequential steps to prepare the key intermediate.

Step A.1: Synthesis of 4-Bromophenylurea

This procedure is adapted from the well-established method of preparing arylureas from anilines and cyanates[5]. The aniline is protonated by acetic acid, and the resulting anilinium ion reacts with the cyanate ion.

-

Dissolution: In a 1 L beaker, dissolve 43.0 g (0.25 mol) of 4-bromoaniline in a mixture of 120 mL of glacial acetic acid and 240 mL of deionized water. Warm gently to approximately 35-40 °C to aid dissolution.

-

Cyanate Solution: In a separate beaker, prepare a solution of 24.4 g (0.375 mol) of sodium cyanate in 225 mL of deionized water, also warmed to 35 °C.

-

Reaction Initiation: While stirring the 4-bromoaniline solution vigorously, add approximately 25 mL of the sodium cyanate solution. A white crystalline precipitate of the product should begin to form almost immediately.

-

Completion: Once precipitation starts, add the remainder of the sodium cyanate solution quickly. The reaction is exothermic, and the temperature will likely rise to 50-55 °C.

-

Isolation: Continue stirring for 15-20 minutes as the mixture cools. Cool further in an ice bath to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove unreacted salts and acetic acid. Dry the product in an oven at 80-90 °C or in a vacuum desiccator.

-

Expected Yield: ~50-52 g (93-97%).

-

Characterization: The melting point should be approximately 225–227 °C[5].

-

Step A.2: Synthesis of 4-(4-bromophenyl)semicarbazide

The conversion of a substituted urea to a semicarbazide is accomplished by the nucleophilic displacement of ammonia by hydrazine[6].

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 43.0 g (0.2 mol) of the dried 4-bromophenylurea from the previous step.

-

Reaction: Add 150 mL of ethanol to create a slurry, followed by the cautious addition of 25 mL (~0.4 mol) of 80% hydrazine hydrate.

-

Reflux: Heat the mixture to reflux and maintain it for 6-8 hours. The evolution of ammonia gas should be apparent. The reaction can be monitored by TLC until the starting urea is consumed.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate from the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 30 mL) and then with diethyl ether to facilitate drying.

-

Drying: Dry the white solid to a constant weight. This intermediate is typically used directly in the next step without further purification.

PART B: Synthesis of 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one

This final stage involves the base-catalyzed intramolecular cyclization of the semicarbazide intermediate[3][4][7]. The strong base deprotonates one of the amide nitrogens, which then acts as a nucleophile, attacking the carbonyl carbon to form the heterocyclic ring.

Figure 2: Base-catalyzed cyclization of the semicarbazide intermediate.

-

Setup: Place the entire batch of dried 4-(4-bromophenyl)semicarbazide (approx. 0.2 mol) into a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Cyclization: Add 500 mL of a 2% aqueous sodium hydroxide solution (w/v). Heat the mixture to a vigorous reflux.

-

Causality: The alkaline medium is crucial for deprotonating the terminal nitrogen of the hydrazine moiety, initiating the intramolecular nucleophilic attack on the carbonyl carbon, which is necessary for ring closure[3]. The prolonged heating provides the activation energy for the dehydration step that forms the stable aromatic-like triazole ring.

-

-

Reaction Time: Maintain the reflux for 15-20 hours. The reaction progress can be monitored by taking small aliquots and checking for the disappearance of the starting material via TLC.

-

Precipitation: After the reflux period, cool the reaction mixture to room temperature. The solution should be clear. If any solids are present, filter them off. Transfer the clear filtrate to a large beaker and cool it in an ice bath.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution. As the pH approaches 5-6, the final product will precipitate as a white or off-white solid. Check the pH with indicator paper.

-

Isolation: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water (3 x 100 mL) to remove any residual salts.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot absolute ethanol, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath. Collect the purified crystals by vacuum filtration.

-

Drying: Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and melting point analysis.

-

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All steps must be performed in a certified chemical fume hood.

-

Hydrazine: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, avoiding inhalation and skin contact. All equipment in contact with hydrazine should be decontaminated.

-

Corrosives: Glacial acetic acid, concentrated hydrochloric acid, and sodium hydroxide are highly corrosive. Handle with care to avoid skin and eye burns.

-

Cyanates: Sodium cyanate is toxic if ingested or inhaled. Avoid creating dust.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References